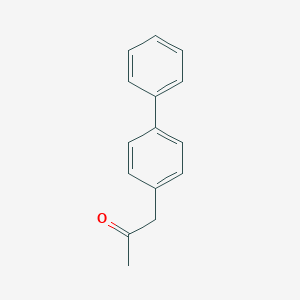

1-Biphenyl-4-yl-propan-2-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-phenylphenyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O/c1-12(16)11-13-7-9-15(10-8-13)14-5-3-2-4-6-14/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEWRGYQYQRUKMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=CC=C(C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80277056 | |

| Record name | 1-biphenyl-4-yl-propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80277056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5333-01-7 | |

| Record name | NSC587 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=587 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-biphenyl-4-yl-propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80277056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Structural Elucidation and Spectroscopic Characterization of 1 Biphenyl 4 Yl Propan 2 One and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignmentrsc.orgbiosynth.commdpi.comnih.govresearchgate.netscispace.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. pageplace.deindianastate.edu By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise arrangement of atoms within 1-biphenyl-4-yl-propan-2-one and its analogues can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysisrsc.orgbiosynth.commdpi.comnih.govresearchgate.net

In ¹H NMR spectroscopy, the chemical environment of each proton in a molecule generates a distinct signal. For a compound like this compound, one would expect to see characteristic signals for the methyl protons, the methylene (B1212753) protons, and the aromatic protons of the biphenyl (B1667301) group.

For the closely related analogue, 1-([1,1'-biphenyl]-4-yl)propan-1-one , the ¹H NMR spectrum in deuterochloroform (CDCl₃) exhibits distinct signals that can be assigned to its specific protons. The aromatic protons on the biphenyl rings typically appear in the downfield region (δ 7.3-8.1 ppm) due to the deshielding effect of the aromatic ring currents. rsc.org The ethyl group protons appear more upfield; the methylene protons (-CH₂-) are adjacent to the carbonyl group, which deshields them, causing them to resonate at a higher chemical shift than the terminal methyl protons (-CH₃). rsc.org

A detailed analysis of a similar structure, 1-([1,1':4',1''-terphenyl]-4-yl)propan-1-one , shows the methylene protons as a quartet at δ 3.06 ppm and the methyl protons as a triplet at δ 1.28 ppm, which is characteristic for a propionyl group. rsc.org

Table 1: Representative ¹H NMR Spectral Data for an Analogue of this compound

| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|---|

| 1-([1,1':4',1''-terphenyl]-4-yl)propan-1-one | Aromatic H | 7.37 - 8.10 | Multiplet | - | rsc.org |

| -CH₂- | 3.06 | Quartet | 7.2 | rsc.org |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysisrsc.orgbiosynth.commdpi.comnih.govresearchgate.net

¹³C NMR spectroscopy provides information on the different carbon environments within a molecule. chemguide.co.ukudel.edu Each unique carbon atom produces a single peak, and the chemical shift is indicative of its electronic environment.

In the ¹³C NMR spectrum of 1-([1,1'-biphenyl]-4-yl)propan-1-one , the carbonyl carbon (C=O) is highly deshielded and appears significantly downfield, typically in the range of δ 195-210 ppm. chemguide.co.uk The carbons of the biphenyl aromatic rings resonate in the δ 120-150 ppm region. rsc.orgchemicalbook.com The aliphatic carbons of the propionyl group, the methylene (-CH₂-) and methyl (-CH₃) carbons, appear in the upfield region of the spectrum. rsc.org

For instance, in the analogue 1-([1,1':4',1''-terphenyl]-4-yl)propan-1-one , the carbonyl carbon peak is observed at δ 200.5 ppm. The aromatic carbons are found between δ 126.3 and 145.6 ppm, while the methylene and methyl carbons appear at δ 32.0 and 8.4 ppm, respectively. rsc.org

Table 2: Representative ¹³C NMR Spectral Data for an Analogue of this compound

| Compound | Carbon Assignment | Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| 1-([1,1':4',1''-terphenyl]-4-yl)propan-1-one | C=O | 200.5 | rsc.org |

| Aromatic C | 126.3 - 145.6 | rsc.org | |

| -CH₂- | 32.0 | rsc.org |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)rsc.orgmdpi.comnih.govresearchgate.netscispace.com

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. scispace.com In MS, a molecule is ionized, and the resulting charged particles are separated based on their mass-to-charge ratio (m/z). HRMS provides a highly accurate mass measurement, which can be used to confirm the molecular formula. scispace.comrsc.org

For a compound like this compound (C₁₅H₁₄O), the expected molecular ion peak [M]⁺ would correspond to its molecular weight. The fragmentation pattern would likely involve the cleavage of the bond between the carbonyl carbon and the methylene group, leading to characteristic fragment ions. For the related compound p-Phenylpropiophenone , the top peak in the GC-MS spectrum is observed at an m/z of 181, which corresponds to the [M-C₂H₅]⁺ fragment. nih.gov

HRMS analysis of related biphenyl structures provides unambiguous confirmation of their composition. For example, the HRMS data for 1-([1,1':4',1''-terphenyl]-4-yl)propan-1-one showed a measured m/z of 287.1433 for the [M+H]⁺ ion, which corresponds to the calculated value of 287.1430 for the formula C₂₁H₁₉O⁺. rsc.org Similarly, HRMS analysis of 2-(2-fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide also proved the authenticity of its structure. mdpi.comresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identificationrsc.orgmdpi.comnih.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

For this compound, the most characteristic absorption would be from the carbonyl (C=O) group of the ketone, which typically appears as a strong, sharp peak in the region of 1700-1725 cm⁻¹. The presence of the biphenyl system would be indicated by C=C stretching vibrations within the aromatic rings (around 1450-1600 cm⁻¹) and C-H stretching vibrations from the aromatic protons (above 3000 cm⁻¹).

In the analogue bis(1,1,1,3,3,3-hexafluoropropan-2-yl) [1,1′-biphenyl]-4,4′-dicarboxylate , a strong absorption band is observed at 1740 cm⁻¹, characteristic of the ester carbonyl group. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitionsmdpi.comnih.govresearchgate.net

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. Conjugated systems, such as the biphenyl group in this compound, exhibit characteristic absorption maxima (λmax).

The biphenyl moiety is a strong chromophore. In a related compound, 2-(2-fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide , the UV spectrum showed a maximum absorption (λmax) at 260 nm, which is indicative of the π → π* transitions within the conjugated biphenyl system. mdpi.comresearchgate.net This provides evidence for the electronic structure of the molecule.

Chromatographic Techniques for Compound Purity and Separation

Chromatographic techniques are essential for the separation and purification of synthesized compounds and for assessing their purity. google.com Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are routinely employed. rsc.orgresearchgate.net

For biphenyl-containing compounds, purification is often achieved using flash column chromatography on silica (B1680970) gel with a mixture of solvents like hexane (B92381) and ethyl acetate (B1210297). rsc.orgrsc.org The purity of the final product can then be assessed by analytical methods such as GC or HPLC. For instance, in the synthesis of various 3-arylpropanamides, the products were purified by silica gel column chromatography, and the purity was confirmed using GC-MS. rsc.org Similarly, a specific HPLC method was developed for the separation of isomers of 2,2-bis(4-hydroxycyclohexyl)propane, demonstrating the power of this technique in handling complex mixtures of related compounds. researchgate.net The development of specific LC-MS/MS methods for quantitative analysis of biphenyl derivatives in biological samples further highlights the importance of chromatography in studying these molecules. nih.gov

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-([1,1'-biphenyl]-4-yl)propan-1-one |

| 1-([1,1':4',1''-terphenyl]-4-yl)propan-1-one |

| p-Phenylpropiophenone (4-Phenylpropiophenone) |

| 2-(2-fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide |

| bis(1,1,1,3,3,3-hexafluoropropan-2-yl) [1,1′-biphenyl]-4,4′-dicarboxylate |

| 2,2-bis(4-hydroxycyclohexyl)propane |

| 1-([1,1′-biphenyl]-4-yl)-2-methylpropan-1-one |

| 1,3-di([1,1'-biphenyl]-4-yl)propan-2-one |

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced iteration, Ultra-Performance Liquid Chromatography (UPLC), are indispensable tools for the analysis of this compound and its derivatives. biomedpharmajournal.org These techniques are founded on the principle of separating components from a mixture based on their differential partitioning between a stationary phase and a mobile phase. biomedpharmajournal.org

HPLC and UPLC systems are routinely used for:

Purity Assessment: Determining the purity of synthesized batches of biphenyl-ketone derivatives.

Quantitative Analysis: Measuring the concentration of the target compound in various samples.

Impurity Profiling: Identifying and quantifying any impurities or degradation products.

A typical HPLC method for the analysis of a biphenyl-ketone analogue, 1-(1,1'-biphenyl)-4-yl-2-phenylethan-1-one, utilizes a reverse-phase (RP) C18 or a specialized biphenyl stationary phase. sielc.comchromatographyonline.com The mobile phase often consists of a mixture of acetonitrile (B52724) and water, sometimes with additives like phosphoric acid or formic acid to improve peak shape and resolution. sielc.com UPLC, with its use of sub-2 µm particle size columns, offers significant advantages over traditional HPLC, including faster analysis times, enhanced resolution, and increased sensitivity. biomedpharmajournal.orgresearchgate.net

A study on the separation of ketamine analogues, which share structural similarities with biphenyl-ketones, highlighted the unique selectivity of biphenyl stationary phases. The retention behavior of isomers was found to be dependent on the choice of organic modifier (acetonitrile vs. methanol) in the mobile phase, demonstrating the importance of method development for achieving optimal separation. chromatographyonline.com For instance, the separation of diastereoisomeric mixtures of a related compound, 2-(2-fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide, was attempted using different isocratic elution methods, underscoring the challenges and the need for tailored chromatographic conditions. mdpi.com

Table 1: Illustrative HPLC/UPLC Method Parameters for Biphenyl-Ketone Analogues

| Parameter | HPLC for 1-(1,1'-Biphenyl)-4-yl-2-phenylethan-1-one sielc.com | UPLC for Ketamine Analogues chromatographyonline.com |

| Column | Newcrom R1 | Kinetex Biphenyl (1.7 µm) |

| Mobile Phase | Acetonitrile, Water, Phosphoric Acid | Acetonitrile/Methanol and Water |

| Particle Size | Not specified | 1.7 µm |

| Application | Analysis and preparative separation | Separation of isomers |

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely employed for monitoring the progress of chemical reactions, including the synthesis of this compound and its analogues. chemistryhall.comlibretexts.org It allows for the qualitative assessment of a reaction mixture by separating its components on a plate coated with a thin layer of adsorbent material, typically silica gel. chemistryhall.com

The primary application of TLC in this context is to track the consumption of starting materials and the formation of the desired product over time. chemistryhall.comualberta.ca This is achieved by spotting the reaction mixture on a TLC plate at different time intervals alongside the starting material and, if available, an authentic sample of the product. ualberta.ca The separation is based on the polarity of the compounds; less polar compounds generally travel further up the plate, resulting in a higher retention factor (Rf) value. chemistryhall.com The reaction is considered complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane. ualberta.ca

For biphenyl-ketone derivatives, a common mobile phase (eluent) for TLC would be a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate. The ratio of these solvents is adjusted to achieve optimal separation of the spots. researchgate.net Visualization of the separated spots is typically done under UV light, as many aromatic compounds like biphenyls are UV-active. ualberta.ca

Table 2: Application of TLC in Reaction Monitoring

| Step | Description |

| Spotting | A small aliquot of the reaction mixture is spotted on the baseline of the TLC plate. Spots of the starting material and product standards are also applied for comparison. ualberta.ca |

| Development | The TLC plate is placed in a sealed chamber containing the eluent. The solvent moves up the plate by capillary action, separating the components of the spotted mixture. chemistryhall.com |

| Visualization | After development, the plate is dried and visualized, typically under a UV lamp, to observe the separated spots. ualberta.ca |

| Analysis | The progress of the reaction is determined by comparing the intensity of the starting material spot to the product spot over time. youtube.com |

While TLC is primarily a qualitative tool, techniques combining TLC with image analysis have been developed to provide quantitative information about the progress of a reaction. researchgate.net

X-ray Crystallography and Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. This is crucial for unambiguously determining the molecular structure and understanding the intermolecular interactions that govern the solid-state properties of this compound and its analogues.

Single Crystal X-ray Diffraction Studies for Biphenyl-Ketone Derivatives

Single crystal X-ray diffraction (SC-XRD) is the gold standard for determining the absolute structure of a crystalline compound. This technique involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. The data obtained allows for the calculation of the precise positions of each atom in the crystal lattice, providing detailed information on bond lengths, bond angles, and torsion angles. elixirpublishers.comeurjchem.com

For biphenyl-ketone derivatives, SC-XRD studies can reveal:

The conformation of the molecule, including the dihedral angle between the two phenyl rings of the biphenyl moiety. researchgate.net

The geometry around the ketone functional group.

The presence and nature of intermolecular interactions, such as hydrogen bonds and π-π stacking, which stabilize the crystal structure. researchgate.netacs.org

For example, a study on a chalcone (B49325) derivative, (E)-1-(4-biphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, used SC-XRD to determine its molecular geometry and found a significant twist in the biphenyl unit. researchgate.net In another instance, the crystal structure of diphenyl ketone, a related compound, was determined to have a face-centered monoclinic structure. elixirpublishers.comresearchgate.net The structural information obtained from SC-XRD is often complemented by computational methods like Density Functional Theory (DFT) to further understand the electronic properties of the molecule. researchgate.netacs.org

Table 3: Representative Crystallographic Data for Biphenyl-Ketone Analogues

| Compound | Crystal System | Space Group | Key Structural Feature | Reference |

| (E)-1-(4-biphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | Triclinic | P-1 | Twisted biphenyl moiety (dihedral angle ~41.7°) | researchgate.net |

| Diphenyl Ketone | Monoclinic | C212121 | Face-centered monoclinic structure | elixirpublishers.com |

| PBMP (a symmetrical bis-aryl-α,β-unsaturated ketone) | Not specified | Not specified | Asymmetric unit contains half of the molecule | acs.org |

Analysis of Polymorphism and Crystal Packing

Polymorphism is the ability of a compound to exist in two or more different crystal structures. acs.orgacs.org These different crystalline forms, or polymorphs, can exhibit distinct physical properties, such as melting point, solubility, and stability. The study of polymorphism is critical, particularly in the pharmaceutical industry, as different polymorphs can have different bioavailability.

The crystal packing, or the arrangement of molecules in the crystal lattice, is a key determinant of polymorphism. researchgate.net In biphenyl derivatives, the flexible torsional angle between the phenyl rings allows for the possibility of different molecular conformations, which can lead to conformational polymorphism. acs.orgacs.org The final crystal structure adopted is a result of a delicate balance between the intramolecular energy of the conformer and the intermolecular forces that stabilize the crystal lattice. acs.org

Analysis of the crystal packing in biphenyl-ketone derivatives involves examining:

Hydrogen Bonding: The presence and pattern of hydrogen bonds can significantly influence the crystal packing.

π-π Stacking: Interactions between the aromatic rings of the biphenyl moieties can lead to specific packing arrangements.

The propensity for a molecule to form multiple polymorphs can be influenced by factors such as the solvent used for crystallization and the crystallization conditions. diva-portal.org Computational methods are increasingly being used to predict possible polymorphs and to understand the energetic landscape of crystallization. buap.mx The Cambridge Structural Database (CSD) is a valuable resource for comparing the crystal structures of related compounds and identifying trends in crystal packing. researchgate.netacs.org

Computational Chemistry and Molecular Modeling of 1 Biphenyl 4 Yl Propan 2 One

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in exploring the molecular structure and electronic properties of compounds like 1-Biphenyl-4-yl-propan-2-one. nih.govresearchgate.net Methods such as DFT with the B3LYP functional and a 6-311G+(d,p) basis set are commonly employed to optimize the molecular geometry to its most stable energetic state. nih.gov These calculations provide a foundational understanding of the molecule's bond lengths, bond angles, and dihedral angles.

For complex aromatic compounds, DFT is used to elucidate structural and spectroscopic properties. researchgate.net For instance, in a study on a sulfonamide Schiff base derivative, DFT calculations were used to optimize the molecular structure and the results were corroborated by experimental characterization. nih.gov The theoretical calculations can predict vibrational frequencies (IR and Raman), and nuclear magnetic resonance (NMR) chemical shifts. researchgate.nettandfonline.com The agreement between calculated and experimental values serves to validate the computational model. For example, in studies of substituted 4-phenylphenols, the root mean square deviation (RMSD) between experimental and theoretical ¹H and ¹³C NMR chemical shifts was found to be minimal, demonstrating the predictive power of the quantum chemical approach. tandfonline.com

Table 1: Example Comparison of Experimental and Computational Spectroscopic Data for a Related Sulfonamide Schiff Base nih.gov

| Parameter | Group | Experimental Value (ppm) | Computational Value (ppm) |

|---|---|---|---|

| ¹H NMR Shift | Azomethine (-CH=N-) | 8.40 | 8.60 |

| ¹H NMR Shift | N-(CH₃)₂ | 2.03 - 3.18 | 2.66 - 3.56 |

| ¹³C NMR Shift | Azomethine Carbon | 191.23 | 147.63 |

This table illustrates the application of quantum chemical calculations to a complex molecule containing aromatic rings, showing the correlation between experimental and predicted data.

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations offer a powerful method for studying the dynamic behavior and conformational preferences of molecules over time. mdpi.com For a molecule like this compound, a key area of interest is the conformational flexibility of the biphenyl (B1667301) scaffold. The biphenyl fragment is a classic example of a molecule whose conformation is highly sensitive to its environment; it tends to be planar in the solid state due to crystal packing forces, but adopts a twisted conformation with a torsion angle of about 44° in the gas phase. researchgate.netacs.org

MD simulations can explore the potential energy surface of the molecule, revealing stable and transient conformations and the energy barriers between them. mdpi.com This is crucial for understanding how the molecule might interact with biological targets, such as enzymes or receptors. For example, MD simulations have been used to investigate the stability and dynamics of protein-ligand complexes, providing insights that are critical for drug design. mdpi.com Conformational analysis using data from crystal structures, often supplemented by computational energy calculations, shows that while certain conformations are strongly preferred, environmental factors in the solid state can lead to the adoption of higher-energy geometries. acs.org

Hirshfeld Surface Analysis for Intermolecular Interactions

This method is particularly useful for understanding how molecules with biphenyl scaffolds arrange themselves in the solid state. In the crystal structure analysis of a related tert-butyl 4-([1,1′-biphenyl]-4-yl) derivative, Hirshfeld surface analysis revealed that the crystal packing is dominated by H···H, C···H/H···C, and O···H/H···O interactions. nih.gov The d_norm surfaces clearly showed bright red spots indicating the locations of N—H⋯O and C—H⋯O hydrogen bonds, which, along with C—H⋯π interactions, consolidate the layered structure of the crystal. nih.gov

Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Biphenyl-Containing Hexahydroquinoline Derivative nih.gov

| Interaction Type | Contribution (Molecule A) | Contribution (Molecule B) | Contribution (Molecule C) |

|---|---|---|---|

| H···H | 69.6% | 69.9% | 70.1% |

| C···H/H···C | 20.3% | 20.6% | 20.3% |

This table exemplifies the quantitative data provided by Hirshfeld surface analysis, showing the relative importance of different non-covalent interactions in the crystal packing of a related biphenyl compound.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method that transforms the complex, delocalized wave function of a molecule into a localized form that corresponds to the familiar Lewis structure of bonds, lone pairs, and core orbitals. uni-muenchen.defaccts.de This approach provides detailed information about electron density distribution, intramolecular and intermolecular bonding, and donor-acceptor (charge transfer) interactions. dergipark.org.tr

By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis can quantify their energetic significance. These interactions, represented as second-order perturbation theory energies (E(2)), highlight the most important charge transfer events that stabilize the molecule. For example, in a study of a chalcone (B49325) derivative containing a biphenyl moiety, NBO analysis identified a strong stabilizing interaction between a sigma bond (σ) and an antibonding orbital (σ*), indicating significant intramolecular charge transfer. researchgate.net This type of analysis is critical for understanding the electronic effects that govern a molecule's reactivity and properties.

Table 3: Example of Stabilization Energies from NBO Analysis for a Chalcone Derivative researchgate.net

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kJ/mol) | Interaction Type |

|---|

This table illustrates how NBO analysis quantifies the stabilization resulting from intramolecular orbital interactions in a related compound.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods, primarily DFT, are widely used to predict various spectroscopic properties, including NMR, IR, and UV-Visible spectra. nih.govtandfonline.com The calculated spectra can be compared with experimental data to confirm the molecular structure or to aid in the interpretation of complex experimental results. mdpi.com

For ¹H and ¹³C NMR spectra, the GIAO (Gauge-Including Atomic Orbital) method within a DFT framework is commonly used to calculate theoretical chemical shifts. researchgate.net Studies on substituted 4-phenylphenols have shown excellent correlation between the computed chemical shifts and the experimental values measured in solution. tandfonline.com Similarly, theoretical vibrational frequencies (IR and Raman) can be calculated, which, after applying a scaling factor to account for anharmonicity and basis set limitations, typically show good agreement with experimental frequencies. researchgate.nettandfonline.com This predictive capability is invaluable for identifying characteristic functional groups and understanding the vibrational modes of the molecule. nih.gov Furthermore, Time-Dependent DFT (TD-DFT) can be used to simulate electronic absorption spectra (UV-Vis), helping to understand the nature of electronic transitions within the molecule. tandfonline.com

Structure-Activity Relationship (SAR) Modeling for Biphenyl Scaffolds

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and aim to understand how the chemical structure of a compound influences its biological activity. pharmacologymentor.com The biphenyl scaffold is a common motif in many biologically active molecules, and SAR studies on biphenyl-containing compounds are crucial for optimizing their therapeutic properties.

By systematically modifying the biphenyl core—for example, by introducing different substituents at various positions—researchers can probe the structural requirements for a desired biological effect. For instance, in the development of atypical dopamine (B1211576) transporter (DAT) inhibitors, modifications to the biphenyl scaffold were explored to enhance potency and improve the cardiac safety profile. nih.gov Similarly, in the search for agonists for the orphan GPR88 receptor, an SAR study of a series of biphenyl analogues revealed that substitutions on the bisphenyl moiety significantly impacted agonist activity. acs.org Unsubstituted analogues were found to be less potent, highlighting the importance of specific substitution patterns for receptor binding and activation. acs.org These studies often lead to the development of Quantitative Structure-Activity Relationship (QSAR) models, which use mathematical equations to predict the activity of new compounds. pharmacologymentor.comresearchgate.net

Table 4: Example SAR Data for Biphenyl Analogues as GPR88 Agonists acs.org

| Compound | Substitution on Biphenyl Ring | Potency (pEC₅₀) | EC₅₀ (nM) |

|---|---|---|---|

| 2-PCCA | 4'-propyl | 6.04 | 911 |

This table provides an example of SAR data, demonstrating how modifying the biphenyl scaffold affects the biological potency of a series of compounds.

Chemical Reactivity and Derivatization Pathways of 1 Biphenyl 4 Yl Propan 2 One

Reactions Involving the Propan-2-one Carbonyl Group

The ketone functional group is a hub of reactivity, readily undergoing nucleophilic addition and condensation reactions. These transformations are fundamental to extending the carbon skeleton and introducing new functional groups.

The carbonyl group of 1-Biphenyl-4-yl-propan-2-one and its derivatives can participate in various condensation reactions to form larger, more complex structures. These reactions are essential for building molecular complexity. For instance, aldol-type condensations can be utilized to form α,β-unsaturated ketones. An example is the synthesis of (E)-4-(Biphenyl-4-yl)-3-penten-2-one. acs.org

Mannich reactions, a three-component condensation, provide a pathway to aminoalkylated derivatives. The reaction of a biphenyl (B1667301) ketone, an aldehyde, and a primary or secondary amine leads to the formation of Mannich bases, which are valuable intermediates in pharmaceutical synthesis. researchgate.net For example, 1-([1,1′-biphenyl]-4-yl)-3-(1H-imidazol-1-yl)propan-1-one has been synthesized through this method. researchgate.net

Furthermore, cyclocondensation reactions with bifunctional reagents can lead to the formation of various heterocyclic systems. Reactions with reagents like ethyl acetoacetate (B1235776) or malononitrile (B47326) can yield pyrane ring systems. researchgate.net One-pot, three-component reactions involving biphenyl ketone derivatives, arenediazonium salts, and nitriles have been developed for the synthesis of 3,4-dihydroquinazolines and quinazolin-4(3H)-ones. acs.org

Table 1: Examples of Condensation Reactions

| Reactant(s) | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| This compound derivative | Aldehyde, Amine | Mannich Base | researchgate.net |

| 1-Biphenyl-4-yl-3,4,4-trichloro-3-buten-1-one | Primary Amines | Addition Products | researchgate.net |

| Biphenyl ketone derivative | Arenediazonium salt, Nitrile | Dihydroquinazoline | acs.org |

The carbonyl group is readily reduced to a secondary alcohol, a key transformation for introducing a chiral center and further functionalization. Common reducing agents like sodium borohydride (B1222165) (NaBH₄) are effective for this purpose. mdpi.comchemguide.co.uk The reduction of a ketone such as propanone with NaBH₄ results in a secondary alcohol like propan-2-ol. chemguide.co.uk This transformation proceeds via nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon. chemguide.co.uk

For complete removal of the carbonyl group (reduction to a methylene (B1212753) group), catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) can be employed. google.com Biocatalytic reductions offer a highly stereoselective alternative. Alcohol dehydrogenases (ADHs), for instance, can reduce prochiral ketones to chiral alcohols with high enantiomeric excess. The asymmetric bioreduction of the related compound 1-(biphenyl-4-yl)ethanone has been demonstrated using an ADH variant from Lactobacillus kefir, yielding the corresponding (R)-alcohol. nih.gov

Table 2: Reduction Methods for Biphenyl Ketones

| Reducing Agent/Catalyst | Product Type | Key Features | Reference(s) |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Secondary Alcohol | Mild, common laboratory reagent | mdpi.comchemguide.co.uk |

| Palladium on Carbon (Pd/C), H₂ | Alkane (Methylene group) | Complete reduction of carbonyl | google.com |

Reactions Involving the Biphenyl Moiety

The two phenyl rings of the biphenyl system are susceptible to electrophilic attack and can be further functionalized through various modern cross-coupling and C-H activation strategies.

The biphenyl group can undergo electrophilic aromatic substitution (EAS) reactions such as nitration, halogenation, and Friedel-Crafts acylation and alkylation. rsc.orgvulcanchem.com The position of substitution is directed by the existing substituents. The phenyl group itself is an activating group that directs incoming electrophiles to the ortho and para positions of the second ring. pearson.com However, the propan-2-one group attached to the first ring is deactivating and directs electrophiles to the meta position on that same ring. Therefore, substitution will preferentially occur on the unsubstituted phenyl ring at the positions ortho or, more likely due to sterics, para to the point of attachment. pearson.comyoutube.com

Friedel-Crafts reactions are a classic example of EAS. Acylation of biphenyl with acyl chlorides in the presence of a Lewis acid like aluminum chloride (AlCl₃) can introduce additional ketone functionalities. rsc.orgresearchgate.net For example, refluxing biphenyl with propionyl chloride and AlCl₃ can yield 1-([1,1′-biphenyl]-4-yl)propan-1-one. rsc.org

Beyond classical EAS, modern synthetic methods allow for more precise functionalization. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming new carbon-carbon bonds on the biphenyl scaffold. rsc.org

Halogenation of the aromatic rings is a key transformation, as the resulting aryl halides are versatile intermediates for cross-coupling reactions and the synthesis of organometallic reagents. uchicago.edunih.gov Direct bromination can be achieved using reagents like copper(II) bromide (CuBr₂). The introduction of halogen atoms can significantly impact the molecule's properties and provide handles for further diversification. uchicago.edu Furthermore, C-H functionalization techniques are emerging as powerful strategies for directly introducing new groups onto the aromatic rings, often with high regioselectivity dictated by directing groups. harvard.edunih.gov

Enantio- and Diastereoselective Transformations

The synthesis of single enantiomers or diastereomers of this compound derivatives is crucial for applications where specific stereochemistry is required.

Enantioselective transformations can be achieved through biocatalysis. For example, ω-transaminases (ω-TAs) can be used for the asymmetric synthesis of chiral amines from ketone precursors. Engineered ω-TAs have shown the ability to catalyze the transamination of sterically demanding ketones, such as 2-acetylbiphenyl, to produce chiral amines with excellent enantiomeric excess (>99% ee). mdpi.com

Diastereoselective reactions are also prominent. The addition of highly reactive nucleophiles like allylmagnesium chloride to chiral α-substituted ketones related to the target compound can proceed with high diastereoselectivity. nih.gov The synthesis of amide hybrids by coupling a chiral biphenyl derivative (like flurbiprofen) with a chiral amine (like amphetamine) results in a mixture of diastereoisomers, which may be separable. mdpi.comresearchgate.net Crystallization-induced asymmetric transformation is another powerful technique. For instance, diastereomeric esters formed from N-([1,1'-biphenyl]-4-ylcarbonyl)-L-alanine and a racemic alcohol have been separated based on their different solubilities, allowing for the isolation of a single enantiomer of the alcohol after hydrolysis. sci-hub.se The development of axially chiral biphenyl ligands has also been instrumental in catalyzing a wide range of asymmetric reactions. nih.gov

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| (E)-4-(Biphenyl-4-yl)-3-penten-2-one |

| 1-([1,1′-biphenyl]-4-yl)-3-(1H-imidazol-1-yl)propan-1-one |

| 1-Biphenyl-4-yl-3,4,4-trichloro-3-buten-1-one |

| 3,4-dihydroquinazolines |

| quinazolin-4(3H)-ones |

| 4H-pyrans |

| Ethyl acetoacetate |

| Malononitrile |

| Sodium borohydride |

| propan-2-ol |

| Palladium on carbon |

| 1-(biphenyl-4-yl)ethanone |

| (R)-1-(biphenyl-4-yl)ethanol |

| Aluminum chloride |

| Propionyl chloride |

| 1-([1,1′-biphenyl]-4-yl)propan-1-one |

| Copper(II) bromide |

| 2-acetylbiphenyl |

| Flurbiprofen (B1673479) |

| Amphetamine |

| N-([1,1'-biphenyl]-4-ylcarbonyl)-L-alanine |

Synthesis and Exploration of 1 Biphenyl 4 Yl Propan 2 One Derivatives and Analogues

Design and Synthesis of Novel Biphenyl-Ketone Derivatives

The synthesis of derivatives based on the biphenyl-ketone structure often involves well-established organic reactions, with Friedel-Crafts acylation being a cornerstone technique. rsc.org This reaction allows for the introduction of an acyl group onto the biphenyl (B1667301) backbone. For instance, reacting biphenyl with propionyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) can yield 1-([1,1'-biphenyl]-4-yl)propan-1-one. rsc.org

Further modifications can be carried out on the initial biphenyl-ketone product. A common strategy involves halogenation at the α-position to the carbonyl group, followed by nucleophilic substitution to introduce various functional groups. For example, the synthesis of 1-(biphenyl-4-yl)-2-methyl-2-morpholinopropan-1-one, an efficient free-radical photoinitiator, starts with the acylation of biphenyl, followed by a chlorination reaction, and finally, a reaction with morpholine. google.com

Researchers have also synthesized series of related compounds to explore their potential biological applications. One such series involves 3-aryl-1-(1,1'-biphenyl-4-yl)-2-(1H-imidazol-1-yl)propane derivatives, which are 'carba-analogues' of the antifungal agent bifonazole. Their synthesis involves the alkylation of 1-biphenyl-4-yl-2-imidazol-1-yl-ethanone with an appropriate arylmethyl halide, followed by reduction of the ketone. nih.gov Another approach has been the synthesis of hydroxylated biphenyl derivatives that feature an α,β-unsaturated ketone, designed as potential agents against malignant melanoma. nih.gov

Hybrid molecules have also been a focus, such as the synthesis of 2-(2-fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide, created by reacting flurbiprofen (B1673479) with amphetamine. researchgate.netmdpi.com The synthesis of various isoflavones, isoflavanes, and biphenyl-ketones has also been accomplished, starting from substituted phenols and phenylacetic acids, to evaluate their radical-scavenging activities. researchgate.netresearchgate.net

A summary of synthetic strategies for biphenyl-ketone derivatives is presented below:

<جدول>

| Derivative Class | Synthetic Strategy | Starting Materials | Key Reactions | Reference(s) |

|---|---|---|---|---|

| Simple Biphenyl-Ketones | Friedel-Crafts Acylation | Biphenyl, Acyl Halide (e.g., Propionyl chloride) | Friedel-Crafts Acylation | rsc.org |

| Photoinitiators | Acylation, Halogenation, Substitution | Biphenyl, Isobutyryl chloride, Chlorine, Morpholine | Friedel-Crafts Acylation, Chlorination, Nucleophilic Substitution | google.com |

| Antifungal Analogues | Alkylation, Reduction | 1-Biphenyl-4-yl-2-imidazol-1-yl-ethanone, Arylmethyl halide | Alkylation, Wolff-Kishner Reduction | nih.gov |

| Anticancer Agents | Multi-step synthesis | Hydroxylated biphenyls | Introduction of α,β-unsaturated ketone | nih.gov |

| Hybrid Molecules | Amide Coupling | Flurbiprofen, Amphetamine | N,N'-Dicyclohexylcarbodiimide (DCC) mediated coupling | researchgate.netmdpi.com |

Structure-Activity Relationship (SAR) Studies of Related Biphenyl-Ketones and their Biological Activities

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of a lead compound. For biphenyl-ketones, these studies have elucidated how specific structural modifications influence their biological effects.

Biphenyl-ketones have been identified as novel inhibitors of NF-κB activation, which plays a key role in inflammation and bone resorption. nih.gov SAR studies led to the identification of a compound that showed good potency against osteoclasts and was effective in preventing inflammation and bone loss in vivo. nih.gov In another study, hydroxylated biphenyl derivatives with an α,β-unsaturated ketone moiety were synthesized and evaluated for antiproliferative activity against human malignant melanoma cell lines. nih.gov It was found that a phenolic-O-prenylated chain improved the delivery of the molecule and its interaction with biological targets, with four compounds showing significant antiproliferative activity. nih.gov

The antioxidant properties of biphenyl-ketones have also been investigated. A study on isoflavones, isoflavanes, and their corresponding biphenyl-ketone derivatives revealed that many 6- or 8-hydroxyisoflavanes and their biphenyl-ketone counterparts exhibited high radical-scavenging activity. researchgate.net This suggests that the presence and position of hydroxyl groups are critical for antioxidant potential. researchgate.netresearchgate.net

Furthermore, SAR studies on biphenyl analogues of the tuberculosis drug PA-824 aimed to develop a second-generation compound with an improved pharmacological profile. These studies focused on replacing parts of the molecule with conformationally rigid biphenyl-type side chains to probe hydrophobic pockets in the target enzyme. scispace.com For a series of biphenylaminoquinoline derivatives, the substitution pattern on the biphenyl ring and the position of the benzyloxy group were found to be critical for their cytotoxic activities against various cancer cell lines. nih.gov Specifically, a [3,3']biphenylaminoquinoline derivative demonstrated the most potent cytotoxicity. nih.gov

The following table summarizes key SAR findings for biphenyl-ketone derivatives:

<جدول>

| Biological Activity | Key Structural Features | SAR Findings | Reference(s) |

|---|---|---|---|

| Anti-inflammatory / Bone Loss Inhibition | Biphenyl-ketone core | Identified as inhibitors of NF-κB activation. Potency against osteoclasts was optimized through structural modifications. | nih.goved.ac.uk |

| Anticancer (Melanoma) | Hydroxylated biphenyl with α,β-unsaturated ketone | A phenolic-O-prenylated chain improved cellular delivery and activity. | nih.gov |

| Antioxidant | Hydroxylated biphenyl-ketones | 6- or 8-hydroxy substitutions on the isoflavane-derived biphenyl-ketone structure led to high radical-scavenging activity. | researchgate.netresearchgate.net |

| Anticancer (General) | Biphenylaminoquinoline core | The substitution pattern on the biphenyl ring and the position of a benzyloxy group were crucial for cytotoxicity. A [3,3']-substituted derivative was most potent. | nih.gov |

| Antituberculosis | Imidazooxazine with biphenyl side chains | Conformationally rigid biphenyl side chains were used to probe hydrophobic pockets of the target, leading to compounds with improved efficacy. | scispace.com |

Development of Hybrid Molecules Incorporating the Biphenylpropanone Core

Molecular hybridization is a drug design strategy that combines two or more pharmacophores into a single molecule. mdpi.comnih.govbenthamscience.com This approach aims to create compounds with improved affinity, selectivity, and efficacy, or with a dual mode of action that can be beneficial for treating multifactorial diseases. mdpi.comnih.govbenthamscience.com The biphenylpropanone scaffold has been utilized in the creation of such hybrid molecules.

The core idea is to covalently link different bioactive fragments, where the resulting hybrid may possess advantages over the individual parent compounds. mdpi.comnih.gov This can be achieved by directly linking the pharmacophores or by using a linker. mdpi.com

An example of a hybrid molecule is the amide formed between flurbiprofen, which contains a biphenylacetic acid moiety, and amphetamine. researchgate.netmdpi.com This synthesis creates a new chemical entity with potential for novel biological activity by combining structural features of a non-steroidal anti-inflammatory drug (NSAID) and a stimulant. researchgate.netmdpi.com

In the context of treating cardiovascular diseases, hybrid molecules have been designed to combine the functionalities of different drugs to achieve synergistic effects. For instance, a hybrid of Losartan (an antihypertensive drug) with polyphenolic compounds was created to enhance its antioxidant properties without diminishing its primary therapeutic action. nih.gov While not directly incorporating the 1-biphenyl-4-yl-propan-2-one structure, this illustrates the principle of using a biphenyl-containing scaffold in hybrid design.

The development of hybrid molecules is a promising strategy in medicinal chemistry, with applications in cancer therapy, neurodegenerative disorders, and infectious diseases. nih.govnih.govnih.gov The biphenyl scaffold is considered a "privileged structure" in drug development, making it an attractive component for hybridization. nih.govmdpi.commdpi.com

Atropisomerism and Axial Chirality in Biphenyl-Containing Compounds

Biphenyl compounds can exhibit a unique form of stereoisomerism called atropisomerism. cutm.ac.inscribd.com This phenomenon arises from restricted rotation (hindered rotation) around the single bond connecting the two phenyl rings. cutm.ac.inpharmaguideline.com In an unsubstituted biphenyl, this rotation is relatively free. However, if there are bulky substituents in the ortho positions of one or both rings, steric hindrance can prevent free rotation. cutm.ac.inwikipedia.org

If the rotation is sufficiently restricted, and the substituents on each ring are different, the molecule can become chiral, lacking a plane of symmetry. cutm.ac.in These non-superimposable mirror images are called atropisomers, and they can be isolated as separate enantiomers. scribd.com This type of chirality is known as axial chirality because the stereogenic unit is an axis (the C-C bond between the rings) rather than a chiral center or a plane. cutm.ac.inpharmaguideline.comwikipedia.org

The stability of atropisomers, meaning their resistance to racemization (interconversion), depends on the energy barrier to rotation. scribd.comnih.gov This barrier is influenced by:

The size and nature of the ortho substituents. cutm.ac.in

The presence of bridges or tethers that can further restrict rotation. cutm.ac.in

Environmental factors like temperature. scribd.com

A significant energy barrier is required to allow for the separation of atropisomers at room temperature. scribd.com The transfer of chirality from a central chiral element to induce axial chirality in a biphenyl system is also a known phenomenon. acs.orgrsc.org For example, attaching a chiral auxiliary, like one derived from menthol, to the biphenyl scaffold can induce a preferential helical twist (M or P helicity) in the biphenyl system. acs.org This principle is valuable in asymmetric synthesis, where chiral biphenyl ligands are often used to control the stereochemical outcome of reactions. acs.org

The study of atropisomerism is critical for the development of biphenyl-containing drugs, as different atropisomers can have distinct pharmacological activities and metabolic profiles.

Table of Mentioned Compounds

Advanced Applications in Organic Synthesis and Materials Science

Utility as a Key Synthetic Intermediate for Complex Molecular Architectures

1-Biphenyl-4-yl-propan-2-one serves as a fundamental building block in organic synthesis, providing a scaffold for the construction of intricate molecular structures. cymitquimica.com Its ketone moiety and the biphenyl (B1667301) ring system offer multiple reactive sites for a variety of chemical transformations. The presence of the biphenyl structure contributes to the stability of the molecule and its derivatives, making it a reliable starting material for multi-step syntheses. smolecule.com

This compound's versatility allows it to be a precursor for a range of more complex molecules, including those with potential biological activity. For instance, the biphenyl scaffold is a core component in numerous pharmaceutical compounds. While the non-steroidal anti-inflammatory drug (NSAID) Fenbufen is synthesized via a different pathway, typically a Friedel-Crafts acylation of biphenyl with succinic anhydride (B1165640), the structural similarity highlights the importance of the biphenyl ketone framework in medicinal chemistry. wikipedia.orgyoutube.comnih.gov The synthesis of Fenbufen amide analogs has also been accomplished, further demonstrating the modularity of this structural class. nih.gov

Furthermore, related biphenyl structures are used to create hybrid molecules. For example, amide coupling reactions between a biphenyl-containing carboxylic acid like flurbiprofen (B1673479) and other pharmacophores, such as amphetamine, have been used to synthesize new chemical entities with potential dual biological activities. mdpi.com The ketone group in this compound can be similarly transformed, for instance, through reductive amination, to incorporate nitrogen-containing groups and build more complex structures.

| Synthetic Application | Precursor Type | Resulting Molecular Class | Potential Use |

| Amide Coupling | Biphenyl carboxylic acid derivatives | Hybrid amides | New drug candidates mdpi.com |

| Reductive Amination | Biphenyl ketones | Biphenyl amines | Pharmaceutical intermediates |

| Claisen-Schmidt Condensation | Biphenyl ketones | Chalcones | NLO Materials, Biological screening researchgate.net |

| Friedel-Crafts Acylation | Biphenyl | Biphenyl keto-acids | NSAIDs (e.g., Fenbufen) wikipedia.orgyoutube.com |

Role in the Development of New Chemical Entities and Advanced Materials

The structural attributes of this compound make it a valuable component in the development of new chemical entities and advanced materials. Biphenyl derivatives are widely studied for a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. smolecule.com The biphenyl moiety can engage in π-π stacking interactions with biological targets, a key feature in the design of new therapeutic agents. smolecule.com

The compound's structure is significant for creating biphenyl-based materials. smolecule.com Its utility as a synthetic intermediate allows for its incorporation into larger, more complex systems designed for specific functions. In materials science, analogs with modifications to the biphenyl or ketone groups have been investigated for properties such as photoluminescence, which could be relevant in the creation of functional materials. smolecule.com The development of imidazole-based compounds containing a biphenyl group for use as LXR modulators further illustrates the importance of this scaffold in creating new chemical entities with specific biological targets. google.com

Exploration in Non-Linear Optical (NLO) Properties of Related Chalcone (B49325) Derivatives

Chalcones, which are α,β-unsaturated ketones, are a class of organic compounds extensively studied for their significant non-linear optical (NLO) properties. researchgate.netscispace.com These molecules can be readily synthesized via a Claisen-Schmidt condensation between a ketone, such as this compound, and an aromatic aldehyde. The resulting structure features two aromatic rings connected through a conjugated system, which is a prerequisite for NLO activity. researchgate.netscispace.com

The NLO response of chalcones arises from the intramolecular charge transfer (ICT) between electron-donating and electron-accepting groups placed at opposite ends of the conjugated π-electron system. scribd.com The biphenyl group in a chalcone derived from this compound can act as part of the conjugated bridge, while various substituents on the other aromatic ring can be used to tune the NLO properties. For example, D–π–A–π–D (Donor-π-Acceptor-π-Donor) structures often exhibit strong third-order nonlinear absorption. researchgate.net

Research on various chalcone derivatives has demonstrated their potential for applications in optical communications and optical limiting. researchgate.net The thermal stability of many chalcones is another advantage, making them suitable for integration into devices. scispace.comresearchgate.net

| Chalcone Derivative Type | Key Structural Feature | Observed NLO Property | Reference |

| Bis-chalcones (D–π–A–π–D) | Symmetrical structure with high polarization | Strong third-order nonlinear absorption (NLA) | researchgate.net |

| Substituted Chalcones | Donor and acceptor groups on phenyl rings | High Second Harmonic Generation (SHG) efficiency | researchgate.netscribd.com |

| Biphenyl Chalcone Dibromide | Bromo-group substitution | Improved molecular hyperpolarizability and thermal stability | scispace.com |

| Chalcones with Flat Backbone | Electron conjugation across aromatic rings and carbonyl group | Good second-order NLO responses | rsc.org |

Ligand Design and Applications in Organometallic Catalysis

The biphenyl scaffold is a privileged structure in the design of ligands for organometallic catalysis, particularly in the field of asymmetric synthesis. researchgate.net Axially chiral biphenyl ligands, such as BINOL and its derivatives, are renowned for their ability to induce high enantioselectivity in a wide range of chemical reactions. researchgate.net The ketone this compound represents a potential starting point for novel ligands, where the ketone functionality can be chemically modified to introduce coordinating atoms (e.g., phosphorus, nitrogen, or oxygen) capable of binding to a metal center.

The development of new axially chiral biphenyl ligands is an active area of research, with goals to create catalysts that are more efficient and have broader applications. researchgate.net The steric and electronic properties of these ligands can be fine-tuned by altering the substituents on the biphenyl rings, which in turn affects the reactivity and selectivity of the resulting metal complex. researchgate.net

Biphenyl-based ligands are integral to many catalytic systems, including:

Asymmetric Additions: Chiral biphenyl diol ligands are used with titanium to catalyze the enantioselective addition of organozinc reagents to aldehydes. researchgate.net

Cross-Coupling Reactions: Palladium catalysts bearing biphenyl phosphine (B1218219) ligands (e.g., XPhos) are highly effective for Suzuki-Miyaura and other cross-coupling reactions. acs.org

Asymmetric A³-Coupling: Copper complexes with axially chiral P,N-ligands based on a biphenyl backbone (Pyriphen) have been developed for the enantioselective synthesis of propargylic amines. nih.gov

Catalysis in MOFs: Metal-Organic Frameworks (MOFs) can incorporate ligands with biphenyl backbones to create heterogeneous catalysts for reactions like Suzuki-Miyaura coupling and C-H activation. mdpi.com

The versatility of the biphenyl unit allows for the design of diverse ligand types, from simple phosphines to complex pincer ligands and the chiral backbones of phosphoric acid catalysts, demonstrating its fundamental importance in modern organometallic chemistry. researchgate.netmdpi.comacs.org

Biological and Pharmaceutical Relevance of Biphenyl Ketone Scaffolds

Precursor Role in the Biosynthesis of Natural Products (e.g., Flavonoids, Isoflavonoids from Chalcones)

Biphenyl-ketone structures, particularly those found in chalcones, are fundamental precursors in the biosynthesis of a vast class of plant secondary metabolites, including flavonoids and isoflavonoids. nih.govencyclopedia.pub Chalcones, chemically known as 1,3-diaryl-2-propen-1-ones, serve as the open-chain precursors for the entire flavonoid family. nih.govekb.eg The biosynthesis is a critical process in plants, originating from the phenylpropanoid pathway. mdpi.com

The key enzyme orchestrating this transformation is Chalcone (B49325) Synthase (CHS). nih.govencyclopedia.pub CHS, a type III polyketide synthase, catalyzes the condensation of one molecule of p-coumaroyl-CoA (derived from the amino acid phenylalanine) with three molecules of malonyl-CoA. encyclopedia.pubmdpi.com This reaction forms a chalcone intermediate, specifically 2′,4′,6′,4-tetrahydroxy chalcone (naringenin chalcone). mdpi.comencyclopedia.pub

Following its synthesis, the chalcone molecule undergoes further enzymatic modifications. Chalcone Isomerase (CHI) facilitates the cyclization of the naringenin (B18129) chalcone to form the corresponding flavanone (B1672756) (naringenin), which is the entry point for the various branches of the flavonoid biosynthetic pathway, leading to the production of flavones, flavonols, and anthocyanins. encyclopedia.pubmdpi.com In legumes (family Fabaceae), this pathway can also lead to isoflavonoids, which are synthesized from the flavanone intermediate via the action of isoflavone (B191592) synthase (IFS). encyclopedia.pubencyclopedia.pub In some cases, the coupled action of CHS and a chalcone reductase (CHR) can produce different chalcone precursors, like isoliquiritigenin, which is a key starting point for most isoflavonoids. encyclopedia.pub

The biosynthetic pathway underscores the pivotal role of the chalcone scaffold as the foundational building block for a diverse array of polyphenolic compounds with significant biological functions in plants, such as defense against pathogens and UV radiation. nih.govencyclopedia.pub

Enzyme Inhibition Studies of Biphenyl-Containing Compounds

The biphenyl (B1667301) moiety, often in conjunction with a ketone or a related functional group, is a privileged structure in medicinal chemistry, frequently appearing in compounds designed to inhibit specific enzymes. arabjchem.orgmdpi.com This structural feature allows for critical interactions within the active sites of various enzymes, leading to modulation of their activity.

Biphenyl-containing compounds have been identified as effective inhibitors of prostaglandin (B15479496) synthesis. Prostaglandins (B1171923) are lipid compounds involved in inflammatory responses, pain, and fever. koreascience.kr The inhibition of their production is a key mechanism for non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net

One notable example is 4-Biphenylacetic acid (BPAA), which has been shown to inhibit the production of prostaglandins from arachidonic acid. arvojournals.orgnih.gov In vitro studies using cell-free preparations from rabbit uvea demonstrated that BPAA inhibits prostaglandin synthesis in a dose-dependent manner, with an approximate IC₅₀ range of 5 to 10 µM. arvojournals.org This inhibitory action is believed to be the basis for its observed anti-inflammatory effects in ocular models. arvojournals.orgnih.gov Other research has focused on designing biphenyl derivatives that can inhibit microsomal prostaglandin E2 synthase-1 (mPGES-1), a key enzyme in the production of inflammatory prostaglandin E2 (PGE2). koreascience.kr Hologram Quantitative Structure-Activity Relationship (HQSAR) models suggest that the presence of a hydrophobic biphenyl group enhances the inhibitory activity of these compounds against mPGES-1. koreascience.kr

| Compound/Class | Target Enzyme | Findings | Reference(s) |

| 4-Biphenylacetic acid (BPAA) | Prostaglandin Synthase | Inhibited prostaglandin production from arachidonic acid in vitro with an IC₅₀ of 5-10 µM. | arvojournals.org |

| MK-886 Series | mPGES-1 | The hydrophobic biphenyl group was identified as a key feature for enhancing inhibitory activity. | koreascience.kr |

| Biphenyl-4-ylmethyl derivatives | Cyclooxygenase (COX) | A derivative, 2-(biphenyl-4-ylmethyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole, showed potent anti-inflammatory activity (72.87% inhibition). | researchgate.net |

The dopamine (B1211576) transporter (DAT) is a protein that regulates dopamine levels in the brain by reabsorbing it from the synaptic cleft. Inhibitors of DAT are investigated for their therapeutic potential in conditions like psychostimulant use disorders. acs.org Biphenyl-containing compounds have emerged as a significant class of DAT inhibitors. nih.govnih.gov

Studies have shown that certain ortho-chlorinated biphenyls act as competitive inhibitors of dopamine transport into synaptic vesicles, with Ki concentrations as low as 4 µM. nih.gov More recent research has focused on designing atypical DAT inhibitors with reduced side effects. A series of (([1,1′-Biphenyl]-2-yl)methyl)sulfinylalkyl alicyclic amines were synthesized and found to have high affinity for DAT. acs.orgacs.org In these series, replacing other aromatic groups with a biphenyl moiety was generally well-tolerated and maintained high binding affinity at the transporter. acs.org The structure-activity relationship (SAR) studies indicate that the biphenyl group plays a critical role in the potency and selectivity of these compounds for the dopamine transporter over other monoamine transporters like the serotonin (B10506) transporter (SERT). biomolther.org

| Compound Series | Target | Key SAR Finding | Reference(s) |

| ortho-Chlorinated biphenyls | Vesicular Dopamine Transport | Competitively inhibited dopamine uptake with Kᵢ values as low as 4 µM. | nih.gov |

| (([1,1′-Biphenyl]-2-yl)methyl)sulfinylalkyl alicyclic amines | Dopamine Transporter (DAT) | Biphenyl moiety was well-tolerated and maintained high DAT affinity. | acs.orgacs.org |

| 4-Benzylpiperidine carboxamides | Dopamine Transporter (DAT) | The biphenyl group was a critical determinant for selectivity towards DAT. | biomolther.org |

Neprilysin (NEP) is a zinc-dependent metalloprotease that degrades several endogenous vasoactive peptides, including natriuretic peptides. nih.gov Inhibition of NEP is a therapeutic strategy for treating heart failure and hypertension. nih.govacs.org The drug Sacubitril, part of the combination drug Sacubitril/valsartan, is a prodrug whose active metabolite, LBQ657, is a potent NEP inhibitor featuring a biphenyl moiety. nih.govnih.gov

Structure-guided design has been instrumental in developing potent and selective NEP inhibitors based on a biphenyl butanoic acid scaffold. nih.govnih.gov X-ray crystallography of NEP in complex with inhibitors like LBQ657 revealed that the biphenyl group makes crucial van der Waals interactions within the S1' subsite of the enzyme's active site. nih.gov This understanding has guided the synthesis of new derivatives, where modifications to the biphenyl group, such as the addition of a chlorine atom, led to a significant boost in inhibitory potency. nih.govacs.org For instance, the addition of a chlorine atom to the biphenyl ring of a butanoic acid derivative resulted in a 17-fold increase in biochemical potency. nih.gov

| Inhibitor Class / Compound | Target | Mechanism/Finding | Reference(s) |

| LBQ657 (active metabolite of Sacubitril) | Neprilysin (NEP) | Biphenyl group makes key interactions in the S1' subsite of the enzyme. | nih.gov |

| Substituted Biphenyl Butanoic Acid Derivatives | Neprilysin (NEP) | Structure-guided design led to subnanomolar inhibitors; a chlorine on the biphenyl boosted potency 17-fold. | nih.govacs.org |

Nitric oxide (NO) is a signaling molecule with diverse physiological roles, but its overproduction by inducible nitric oxide synthase (iNOS) is associated with inflammatory processes. scialert.net Consequently, inhibitors of NO production are sought after as potential anti-inflammatory agents.

Several studies have demonstrated that compounds containing a biphenyl scaffold can inhibit NO production in lipopolysaccharide (LPS)-activated macrophage cells. scialert.netmdpi.com For example, biphenyl compounds isolated from the marine-derived fungus Streptomyces sp. BO07 prevented NO production in a dose-dependent manner and reduced the expression of the iNOS enzyme. scialert.net Similarly, a study on secondary metabolites from the fungus Alternaria sp. 5102 identified several biphenyl and related compounds that potently inhibited NO production, with some exhibiting IC₅₀ values significantly lower than the positive control, indomethacin. mdpi.com The synthesis of NO-releasing biphenyl derivatives has also been explored, creating hybrid molecules that combine the anti-inflammatory properties of biphenyls with the biological effects of NO. semanticscholar.orgnih.gov

| Compound Source / Class | Cell Line | Key Finding | Reference(s) |

| Streptomyces sp. BO07 Biphenyls | RAW 264.7 Macrophages | Dose-dependent inhibition of NO production and reduced iNOS expression. | scialert.net |

| Alternaria sp. 5102 Metabolites | RAW 264.7 Macrophages | Potent inhibition of NO production with IC₅₀ values ranging from 1.3 to 41.1 μM. | mdpi.com |

| NO-releasing Bifendate Derivatives | K562/A02 cells | Compound 7a, a biphenyl derivative, produced high levels of NO and inhibited cell proliferation. | nih.gov |

Broad-Spectrum Bioactivity of Chalcone-Related Biphenyls

Chalcones and related biphenyl structures are recognized for their extensive range of pharmacological activities, making them a versatile scaffold in drug discovery. nih.govekb.egnih.gov Their biological effects are diverse, encompassing anti-inflammatory, antioxidant, antimicrobial, antiviral, and anticancer properties. nih.govtandfonline.com

The bioactivity of these compounds is attributed to the α,β-unsaturated ketone system and the two aromatic rings, which can be modified to tune the pharmacological profile. nih.gov For instance, various natural and synthetic chalcones have been reported to inhibit viral replication, such as against Herpes Simplex Virus (HSV). tandfonline.com A biphenyl substituted cyano chalcone derivative showed good inhibition against HSV-1. tandfonline.com Furthermore, chalcone derivatives have demonstrated promising broad-spectrum antiviral activity against a range of viruses, including vesicular stomatitis and coxsackie viruses. tandfonline.com

In the realm of antimicrobial activity, chalcones have been effective against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Their anticancer properties are also well-documented, with some chalcones showing a broad spectrum of activity against different cancer cell lines. nih.gov The anti-inflammatory action is another key feature, often linked to the inhibition of enzymes like cyclooxygenase (COX) and iNOS. ekb.egscialert.net The versatility and synthetic accessibility of the chalcone and biphenyl-ketone framework continue to make it an attractive starting point for the development of new therapeutic agents. arabjchem.orgrsc.org

Antimalarial Activity

The global health challenge posed by malaria, particularly with the rise of drug-resistant Plasmodium falciparum strains, necessitates the discovery of novel antimalarial agents. tandfonline.comnih.gov Biphenyl-ketone scaffolds have emerged as a promising area of research in this field.

Several studies have highlighted the potential of quinoline-biphenyl hybrids and related structures in combating malaria. For instance, certain quinoline-biphenyl hybrids have demonstrated notable activity against P. falciparum. e-century.us One such hybrid, featuring 3,4-di-substituted methoxy (B1213986) groups, exhibited an EC50 value of 42.70 µM. e-century.us The synthesis of these hybrids often involves a Suzuki cross-coupling reaction. e-century.us

Furthermore, research into 4-oxo-3-carboxyl quinolones has identified compounds with significant antimalarial potency. nih.gov For example, a carboxyl ester derivative showed an EC50 of approximately 0.25 μM against both K1 and 3D7 strains of P. falciparum. nih.gov Structure-activity relationship (SAR) studies revealed that modifications to the 3-carboxyl group, such as replacement with a carboxylic acid or amide, led to a loss of activity. nih.gov The nature of the substituent at the C-2 position of the 7-methoxy quinolone core also plays a crucial role, with a meta-methoxy phenyl group resulting in the most potent analogue in one study (EC50 of 0.10-0.13 μM). nih.gov

Additionally, triazolopyrazine scaffolds have been investigated for their antimalarial properties. beilstein-journals.org While some ether-linked compounds in this series displayed strong activity with IC50 values in the range of 0.2–1.2 µM, the introduction of certain fluorinated groups at the C-8 position significantly reduced or abolished antiplasmodial effects. beilstein-journals.org

Anticancer Activity

The biphenyl scaffold is recognized as a privileged structure in drug discovery, with numerous derivatives exhibiting significant anticancer properties. researchgate.net Research has explored the cytotoxicity of various biphenyl-ketone analogues against several cancer cell lines.

Hydroxylated biphenyl derivatives bearing an α,β-unsaturated ketone have shown promise as antiproliferative agents against human malignant melanoma cell lines, with some compounds demonstrating IC50 values in the range of 1.2 to 2.8 μM. nih.gov For instance, compounds referred to as 11 and 12 in one study showed IC50 values of 1.7 ± 0.5 μM and 2.0 ± 0.7 μM, respectively, against melanoma cells, while exhibiting low toxicity to normal fibroblasts. mdpi.com

Furthermore, biphenyl-based chalcones have been investigated for their anticancer activity against human breast cancer cell lines, with some derivatives proving to be more effective than the standard drug tamoxifen. researchgate.netbrieflands.com The design of these compounds sometimes incorporates a tertiary amine basic side chain, a pharmacophore found in tamoxifen, which has been shown to enhance cytotoxic effects on breast cancer cells. brieflands.com

The versatility of the biphenyl scaffold is further demonstrated in the development of hybrid molecules. For example, a series of hybrids combining pyrrolobenzodiazepine (PBD) and anthracenecarboxyimide pharmacophores yielded a compound with subnanomolar cytotoxicity (IC50 of 0.17-0.94 nM) against various cancer cell lines. nih.gov Another study on thiazolidine-2,4-dione-biphenyl derivatives identified a compound with remarkable anticancer activity. researchgate.net

Anti-Inflammatory Activities

Biphenyl-ketone scaffolds are also prominent in the development of anti-inflammatory agents. Several derivatives have been synthesized and evaluated for their ability to mitigate inflammation, often with reduced ulcerogenic potential compared to existing non-steroidal anti-inflammatory drugs (NSAIDs). ijpsjournal.comnih.gov

For instance, fenbufen-based 3-[5-(substituted aryl)-1,3,4-oxadiazol-2-yl]-1-(biphenyl-4-yl)propan-1-ones have been investigated as safer anti-inflammatory and analgesic agents. ajrconline.org Similarly, a series of 5-[(biphenyl-4-yloxy)-methyl]-2-substituted-1,3,4-oxadiazoles showed anti-inflammatory activity ranging from 15.90% to 81.81% in the carrageenan-induced paw edema model, comparable to the standard drug flurbiprofen (B1673479) (79.54%). ajrconline.org

Research has also explored the anti-inflammatory effects of various substituted benzophenones. nih.govresearchgate.net One study found that benzophenones with a chloro moiety at the meta position exhibited effective anti-inflammatory activity. nih.gov Another investigation into 4-aminobenzophenone (B72274) analogues identified compounds that potently inhibited TNF-α and IL-1β. nih.gov

The mechanism of action for the anti-inflammatory properties of some biphenyl derivatives is linked to the inhibition of cyclooxygenase (COX) enzymes. nih.gov The structural features of these compounds, such as the presence and position of substituents on the phenyl rings, significantly influence their anti-inflammatory potency and side-effect profile. nih.gov

Antipyretic Activities

Certain biphenyl derivatives are known for their antipyretic (fever-reducing) properties. rsc.org Fenbufen and flurbiprofen are well-established non-steroidal anti-inflammatory drugs (NSAIDs) that also possess antipyretic effects. rsc.orgmdpi.com The development of new biphenyl-based compounds often includes the evaluation of their antipyretic potential alongside their anti-inflammatory and analgesic activities. scispace.com For example, some hydrazone derivatives of isatin (B1672199) have been shown to exhibit significant antipyretic activity. scispace.com

Antiviral Activities

The biphenyl-ketone scaffold has also been explored for its potential in developing antiviral agents. nih.gov Research in this area has focused on various viral targets.

For instance, in the context of coronaviruses, ketone-based covalent inhibitors of the 3CL protease have been discovered. acs.org One such inhibitor demonstrated potent inhibition of the SARS-CoV-2 3CLpro with a Ki value of 0.27 ± 0.1 nM and showed antiviral activity in cell-based assays. acs.org Another study on ketone-based inhibitors reported a compound with an IC50 of 0.0069 µM against the protease and an antiviral EC50 of 35.9 µM in Vero E6 cells. tandfonline.com

Furthermore, some 1,3,4-oxadiazole (B1194373) derivatives have been screened for their antiviral activity against the Hepatitis B virus (HBV), with one compound showing moderate inhibition of viral replication. ajrconline.org The structural diversity within the biphenyl-ketone class allows for the design of compounds targeting specific viral enzymes and replication processes. nih.gov

Design and Synthesis of Novel Pharmacophores Incorporating the Biphenylpropanone Core

The biphenylpropanone core serves as a versatile scaffold for the design and synthesis of novel pharmacophores with a wide range of biological activities. scispace.comresearchgate.netservice.gov.uk The synthetic strategies often involve coupling reactions to introduce various functional groups and heterocyclic systems onto the core structure.

A common synthetic route for preparing biphenyl analogues is the Suzuki coupling reaction. researchgate.netacs.org This method allows for the efficient formation of the biaryl linkage, a key structural feature of these compounds. For example, a series of biphenyl analogues of the tuberculosis drug PA-824 were prepared by coupling a known alcohol with iodobenzyl halides, followed by Suzuki coupling with appropriate arylboronic acids. acs.org

The Friedel-Crafts acylation is another important reaction for synthesizing biphenyl ketones. rsc.org For instance, 1-([1,1′-biphenyl]-4-yl)propan-1-one can be synthesized by reacting biphenyl with propionyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). rsc.org

The design of novel pharmacophores often involves replacing or modifying parts of the biphenylpropanone core to enhance potency, improve metabolic stability, or alter the pharmacological profile. For example, in the development of antitubercular agents, one strategy involved replacing the phenyl groups of a biphenyl-containing drug with nitrogen-containing heterocycles like pyridine, pyridazine, pyrazine, or pyrimidine (B1678525) to improve aqueous solubility. researchgate.netnih.gov

Furthermore, the incorporation of other bioactive moieties, such as the 1,3,4-oxadiazole ring, has led to the development of fenbufen-based 3-[5-(substituted aryl)-1,3,4-oxadiazol-2-yl]-1-(biphenyl-4-yl)propan-1-ones with promising anti-inflammatory and analgesic properties. ajrconline.org The synthesis of these compounds often involves multi-step reaction sequences.

Metabolic Stability Studies of Biphenyl Analogues

The metabolic stability of drug candidates is a critical factor in their development, as it influences their pharmacokinetic profile and in vivo efficacy. scispace.comacs.orgnih.gov Studies on biphenyl analogues have often included assessments of their stability in liver microsomes.

In the context of developing new antitubercular drugs, the in vivo activity of biphenyl analogues of PA-824 was found to correlate well with their stability to microsomal metabolism. scispace.comacs.org For instance, heterocyclic analogues of PA-824 were designed to maintain high metabolic stability while improving aqueous solubility. researchgate.netnih.gov Some of these analogues displayed high metabolic stabilities and excellent pharmacokinetics. researchgate.netnih.gov